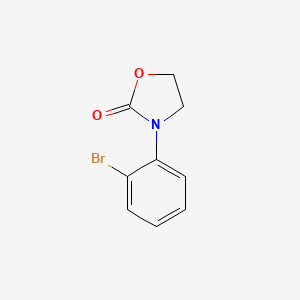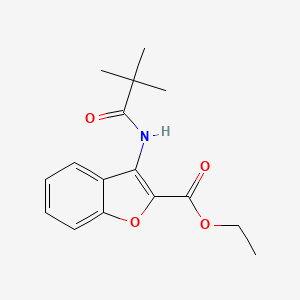
4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .
Wirkmechanismus
Target of Action
The primary targets of this compound are caspase-3 enzymes . Caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses .
Mode of Action
The compound is designed to activate procaspase-3 . It interacts with caspase-3 enzymes, leading to their activation. This activation triggers a cascade of biochemical reactions that ultimately lead to apoptosis, or programmed cell death .
Biochemical Pathways
The compound affects the apoptotic pathways . These pathways involve a series of biochemical reactions that lead to changes in the cell cycle and induce apoptosis . The compound’s action on caspase-3 plays a crucial role in both extrinsic and intrinsic pathways of the apoptotic machine .
Result of Action
The compound shows notable cytotoxicity toward human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . It induces late cellular apoptosis and accumulates cells in the S phase of the cell cycle . This leads to the death of cancer cells and prevents their proliferation .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide are largely derived from its indole nucleus, which binds with high affinity to multiple receptors . This makes it a valuable tool in the development of new useful derivatives
Cellular Effects
While specific cellular effects of this compound are still being researched, indole derivatives are known to have a broad spectrum of biological activities . These can include effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
The synthesis of 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the indole core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling with thiophene-2-carboxylic acid: The brominated indole is then coupled with thiophene-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Analyse Chemischer Reaktionen
4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-bromoindole: A brominated indole derivative with various applications in organic synthesis.
The uniqueness of this compound lies in its specific structure, which combines the indole core with a thiophene-2-carboxamide moiety, leading to distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
4-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-17-11-3-2-10(4-8(11)5-13(17)18)16-14(19)12-6-9(15)7-20-12/h2-4,6-7H,5H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRLDJMVZRYMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLORO-3-NITROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B2784900.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2784903.png)


![N-(2-chloro-4-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2784910.png)

![(1'S,4R)-2,2-Dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2784912.png)
![1-[(4-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2784914.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2784918.png)
![4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2784919.png)
![N-(2-methoxyphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2784920.png)
![1-[1-(Prop-2-yn-1-yl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B2784921.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2784922.png)
